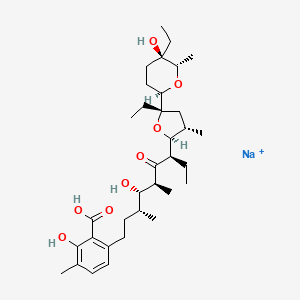

CID 131876832

描述

Historical Context of Discovery and Microbial Origin

Lasalocid (B1674520) was first reported in 1951. wikipedia.orgwikipedia.orgnih.gov This polyether antibiotic is produced by fermentation of specific strains of the bacterium Streptomyces lasaliensis. nih.govwikipedia.orgwikipedia.orgfishersci.atwikipedia.orgciteab.comnih.govnih.gov Its discovery added to the growing number of natural products isolated from Streptomyces species known for their diverse biological activities.

Classification as a Carboxylic Polyether Ionophore

Lasalocid sodium is classified as a carboxylic polyether ionophore. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgciteab.comnih.govnih.govfishersci.nowikipedia.orgfishersci.camdpi.comnih.govnih.gov Ionophores are chemical agents that increase the permeability of biological or artificial lipid membranes to specific ions. wikipedia.orgnih.gov Carboxylic polyether ionophores, like lasalocid, possess a carboxyl group and a chain of ether linkages that create a cavity capable of binding cations. wikipedia.orgsigmaaldrich.com Lasalocid is specifically noted as a divalent polyether ionophore, capable of forming neutral complexes with and transporting both monovalent (such as Na+ and K+) and divalent (such as Ca2+ and Mg2+) cations across apolar phases, including lipid bilayer membranes. wikipedia.orgwikipedia.orgwikipedia.orgmdpi.comwikipedia.org Interestingly, it has also been shown to transport larger organic cations, such as dopamine (B1211576). wikipedia.orgwikipedia.orgwikipedia.org

Significance within Ionophore Research and Biological Tool Development

Within ionophore research, lasalocid has been a significant compound for understanding the mechanisms of cation transport across membranes. nih.gov Its ability to disrupt ionic homeostasis in cells, particularly by increasing intracellular concentrations of ions like Na+ and Ca2+, has been extensively investigated. nih.govwikipedia.orgwikipedia.orgciteab.comnih.govmdpi.comwikipedia.org This property makes it a valuable biological tool for manipulating intracellular ion concentrations and studying the downstream effects on cellular processes.

Beyond its fundamental role in ionophore research, lasalocid sodium has been utilized in various areas of chemical biology and biomedical research. Studies have explored its activity against Gram-positive bacteria and protozoa. wikipedia.orgwikipedia.orgnih.govwikipedia.org In cancer research, lasalocid has been investigated for its potential antitumor properties, including its ability to induce autophagy through mechanisms potentially mediated by the production of reactive oxygen species (ROS). wikipedia.orgwikipedia.orguni.lu Furthermore, chemical biology approaches have employed lasalocid sodium to investigate and modify plant cell wall properties. fishersci.caamericanelements.comnih.gov Its capacity to transport specific ions like calcium and catecholamines across mitochondrial and other biological membranes has also been relevant in biomedical studies, such as those examining myocardial injury. wikipedia.org

Detailed research findings highlight the diverse applications of lasalocid sodium as a biological tool. For instance, in plant cell research, treatment with lasalocid sodium has been observed to alter cell wall traits, leading to changes in cell wall thickness and enhanced enzymatic saccharification efficiency in studies using tobacco BY-2 cells and Arabidopsis plants. fishersci.caamericanelements.comnih.gov

In the context of cancer research, lasalocid sodium has demonstrated antiproliferative effects on certain cancer cell lines. Research has shown that lasalocid sodium can inhibit the proliferation of cancer cells, induce apoptosis, and trigger autophagy. uni.lu

Structure

3D Structure of Parent

属性

CAS 编号 |

25999-20-6 |

|---|---|

分子式 |

C34H54NaO8 |

分子量 |

613.8 g/mol |

IUPAC 名称 |

sodium 6-[(3R,4S,5S,7R)-7-[(2S,3S,5S)-5-ethyl-5-[(2R,5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-3-methyloxolan-2-yl]-4-hydroxy-3,5-dimethyl-6-oxononyl]-2-hydroxy-3-methylbenzoate |

InChI |

InChI=1S/C34H54O8.Na/c1-9-25(31-21(6)18-34(11-3,42-31)26-16-17-33(40,10-2)23(8)41-26)30(37)22(7)28(35)19(4)12-14-24-15-13-20(5)29(36)27(24)32(38)39;/h13,15,19,21-23,25-26,28,31,35-36,40H,9-12,14,16-18H2,1-8H3,(H,38,39);/t19-,21+,22+,23+,25+,26-,28+,31+,33-,34+;/m1./s1 |

InChI 键 |

JCKLHIQQJWLHGH-HWLWSTNVSA-N |

手性 SMILES |

CC[C@H]([C@@H]1[C@H](C[C@@](O1)(CC)[C@H]2CC[C@@]([C@@H](O2)C)(CC)O)C)C(=O)[C@@H](C)[C@H]([C@H](C)CCC3=C(C(=C(C=C3)C)O)C(=O)O)O.[Na] |

规范 SMILES |

CCC(C1C(CC(O1)(CC)C2CCC(C(O2)C)(CC)O)C)C(=O)C(C)C(C(C)CCC3=C(C(=C(C=C3)C)O)C(=O)O)O.[Na] |

外观 |

Solid powder |

其他CAS编号 |

25999-20-6 |

Pictograms |

Acute Toxic |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Avatec Lasalocid Lasalocid A Ro 2 2985 Ro 2-2985 Ro 22985 X-537A |

产品来源 |

United States |

Molecular Mechanisms of Action and Ion Transport Dynamics

Cation Complexation and Selectivity Profiles

Lasalocid (B1674520) acid, the active moiety of lasalocid sodium, can form complexes with a variety of metal cations psu.edu. The ionophoric properties are linked to both its ability to complex with ions and its lipophilic character psu.edu. Cation complexation induces significant structural changes in the lasalocid molecule, creating a "cage-like" or "ball-like" structure that shields the bound ion from the hydrophobic environment of the lipid bilayer acs.org.

Interaction with Monovalent Cations (e.g., Na+, K+)

Lasalocid interacts with monovalent cations such as sodium (Na+) and potassium (K+) tandfonline.comsigmaaldrich.com. Studies have shown that lasalocid acid can form complexes with monovalent metal ions at a molar ratio of 1:1 nih.gov. Computational studies suggest that the complexation of sodium cation is generally preferred over lithium (Li+) and potassium cations for lasalocid and its derivatives mdpi.comresearchgate.net. The selectivity for monovalent cations can depend on the cation binding constants on the membrane surface capes.gov.br.

Research findings on the selectivity of lasalocid A for monovalent cations in a bilayer lipid membrane model indicate a transport sequence of K+ > Na+ capes.gov.br. However, other studies, particularly computational ones, suggest a preference for Na+ over K+ mdpi.comresearchgate.net. This apparent difference may be influenced by the specific experimental conditions, the form of lasalocid studied (acid vs. sodium salt, or derivatives), and the environment (e.g., solvent or membrane type).

Data on the relative preference for monovalent cations based on computational studies:

| Cation | Preference Order |

| Na+ | Most preferred mdpi.comresearchgate.net |

| Li+ | Slightly less preferred than Na+ mdpi.comresearchgate.net |

| K+ | Less preferred than Na+ and Li+ mdpi.comresearchgate.net |

Data on cation selectivity from bilayer lipid membrane studies:

| Ionophore | Selectivity Ratio (Cation A / Cation B) | Transport Sequence |

| Lasalocid A | K+/Na+ 12 ± 1 capes.gov.br | K+ > Na+ > Ca2+ > Mg2+ capes.gov.br |

Interaction with Divalent Cations (e.g., Ca2+)

Lasalocid is classified as a divalent ionophore, meaning it can combine with divalent cations such as calcium (Ca2+) and magnesium (Mg2+), in addition to monovalent ones tandfonline.com. Lasalocid is known to transport calcium through mitochondrial membranes and artificial bimolecular lipid membranes nih.gov. Interactions with alkaline-earth-metal cations (Mg2+, Ca2+, Sr2+, and Ba2+) have been studied, showing the formation of successive complexes psu.edu. The effectiveness of divalent cations in increasing noradrenaline output in the presence of lasalocid (X-537A) followed the order Ba > Ca ≥ Sr nih.gov.

Lasalocid A's selectivity for divalent cations has been measured, showing a Ca2+/Mg2+ selectivity of 17 ± 2 in bilayer lipid membranes capes.gov.br. The selectivity values for divalent cation transport by ionophores like lasalocid A may also depend on the translocation rate constants of the ionophore-cation complex capes.gov.br.

Data on divalent cation selectivity from bilayer lipid membrane studies:

| Ionophore | Selectivity Ratio (Cation A / Cation B) | Transport Sequence |

| Lasalocid A | Ca2+/Mg2+ 17 ± 2 capes.gov.br | K+ > Na+ > Ca2+ > Mg2+ capes.gov.br |

Formation of Stereo-Specific Complexes

Lasalocid is capable of forming stereo-specific complexes with cations nih.gov. The presence of multiple asymmetric centers in the structure of carboxylic ionophores like lasalocid confers chirality on their conformation journals.co.za. Cation binding involves specific oxygen atoms within the lasalocid molecule journals.co.za. The formation of these complexes involves large structural changes in the ionophore to effectively shield the bound ion acs.org. Nuclear magnetic resonance (NMR) studies have been used to investigate the structure and dynamics of lasalocid complexes, including those with sodium and barium salts, suggesting that the sodium and barium salts can exist as dimers in nonpolar solvents nih.gov.

Facilitated Transport Across Biological and Artificial Lipid Membranes

Lasalocid's primary function as an ionophore is to facilitate the transport of specific ions across lipid membranes that would otherwise be impermeable to these charged species toku-e.commdpi.combioninja.com.au. This process is a form of facilitated diffusion, mediated by the ionophore acting as a mobile carrier bioninja.com.ausavemyexams.com.

Membrane Permeability Enhancement and Ion Fluxes

Lasalocid increases the permeability of biological and artificial lipid membranes to specific ions toku-e.com. By forming lipid-soluble complexes with cations, lasalocid enables their passage through the hydrophobic core of the membrane, thereby enhancing ion fluxes toku-e.comtandfonline.commdpi.com. This disruption of normal ion transport can lead to significant alterations in intracellular ion concentrations tandfonline.commdpi.com. For instance, lasalocid can increase intracellular Na+ and Ca2+ concentrations in protozoa, leading to ion imbalances, osmotic pressure, metabolic dysregulation, and ultimately cell lysis mdpi.com. The magnitude of individual ion gradients, rather than just selectivity, can be a significant factor in the direction of ion flux when ionophores are used asm.org.

Studies have also investigated the effect of lasalocid on calcium flux in mitochondria, showing that at concentrations below those required for ionophoretic activity, it can inhibit Ca2+ efflux nih.gov. At higher Ca2+ loads, lasalocid-A can enhance Ca2+ retention, potentially by inhibiting Ca2+-induced membrane permeabilization nih.gov.

Adsorption and Insertion Mechanisms into Lipid Monolayers and Bilayers

The interaction of lasalocid with lipid membranes involves adsorption and insertion. Studies using sum-frequency generation (SFG) vibrational spectroscopy and surface tensiometry have shown that free lasalocid acid can undergo a self-assembly process with a lipid monolayer and partially insert into it acs.orgnih.govresearchgate.netresearchgate.net. Complexation with sodium chloride after adsorption can further disrupt the lipid monolayer acs.orgnih.govresearchgate.net. This suggests that the adsorption of the free ionophore onto the membrane surface before complexation with a metal ion is a crucial step for its ability to traverse the membrane acs.orgnih.govresearchgate.net.

When lasalocid is already in complex with sodium ions before interacting with a lipid monolayer, changes in the SFG spectra indicate molecular insertion into the lipid monolayer acs.org. The binding of the sodium ion is suggested to change the conformation of the lasalocid molecule into a more "cage-like" structure, facilitating its insertion acs.org. The binding of the anionic form of lasalocid to phospholipid vesicles is influenced by factors such as the packing density of polar head groups and membrane surface potential duke.edu. There is also evidence suggesting the presence of loosely held non-covalent aggregates of lasalocid A in membranes nih.gov.

Transport of Larger Organic Cations (e.g., Catecholamines, Dopamine)

Beyond simple inorganic cations, Lasalocid sodium is also capable of transporting larger organic cations, including biogenic amines such as dopamine (B1211576) and other catecholamines. wikipedia.orgebi.ac.uktoku-e.comscbt.com This transport capability suggests a broader interaction profile with biological molecules carrying a positive charge, potentially impacting neurotransmission or other processes involving these compounds. Research indicates that Lasalocid can transport protonated dopamine across lipid membranes. scbt.com Studies have explored the interactions of Lasalocid with phenethylamines and catecholamines in nonpolar systems, providing insight into the structural dynamics of these complexes. toku-e.com

Disruption of Cellular Ion Homeostasis

The ionophoric activity of Lasalocid sodium leads to significant alterations in cellular ion concentrations, disrupting the delicate balance essential for normal cell function. mdpi.com

Alterations in Intracellular Sodium and Calcium Concentrations

Lasalocid increases intracellular concentrations of both sodium (Na⁺) and calcium (Ca²⁺) in target cells, such as protozoa. This influx of cations is a key mechanism by which Lasalocid exerts its effects, leading to an imbalance in the intracellular ionic environment. mdpi.comwindows.net Failures in cellular ion pumps can contribute to elevated intracellular sodium and calcium levels in the presence of Lasalocid. windows.net

Impact on Membrane Potential and Electrochemical Gradients

The transport of ions across the cell membrane mediated by Lasalocid sodium directly impacts the membrane potential. By altering the distribution of charged species across the lipid bilayer, the ionophore disrupts the normal electrochemical gradients that are crucial for various cellular processes, including nerve signaling and transport mechanisms. mdpi.comasm.org The movement of ions down their electrochemical gradients is a fundamental aspect of membrane potential dynamics. libretexts.orgkhanacademy.orgteachmephysiology.com

Consequences for Osmotic Balance and Cell Volume Regulation

The disruption of intracellular ion concentrations, particularly the increase in sodium and calcium, has direct consequences for cellular osmotic balance. The accumulation of solutes inside the cell leads to an increase in osmotic pressure. mdpi.com This osmotic imbalance can cause water to enter the cell, resulting in cellular swelling and potentially leading to cell lysis, particularly in microorganisms targeted by the ionophore. mdpi.com

Energy Metabolism Perturbations

Lasalocid sodium can also influence cellular energy metabolism, primarily through its effects on mitochondrial function.

Uncoupling of ATP Hydrolysis from Growth Processes

The disruption of ionic homeostasis induced by lasalocid sodium can lead to the uncoupling of ATP hydrolysis from growth processes, particularly in susceptible microorganisms. caister.com Ionophores like lasalocid sodium dissipate ion gradients, interfering with essential biological processes. frontiersin.orgnih.govcaister.com

In bacteria, the disruption of membrane cation gradients can trigger compensatory mechanisms aimed at restoring ion homeostasis, such as the activation of ATP-utilizing pumps like Na+/K+-ATPase and F-ATPase. nih.govcaister.com The increased activity of these pumps to counteract the ion imbalance results in a higher demand for ATP and a decrease in intracellular ATP pools. nih.govcaister.com This expenditure of ATP to maintain ion balance, rather than supporting growth or other essential cellular functions, effectively uncouples ATP hydrolysis from growth, potentially leading to cellular death. nih.govcaister.com

Research has shown that lasalocid sodium can inhibit the growth of certain bacteria, such as Fibrobacter succinogenes, and decrease ATP synthesis. frontiersin.orgnih.gov This is likely due to the inability of the bacteria to take up glucose via Na+/glucose symporters as a result of the altered ion gradients. frontiersin.orgnih.gov Additionally, polyether ionophores, including lasalocid, have been shown to reduce amino acid transport in ruminal bacteria. frontiersin.orgnih.gov

Studies investigating the effect of lasalocid on sarcoplasmic reticulum Ca2+-ATPase have demonstrated that it can selectively inhibit the hydrolysis of the ADP-insensitive phosphoenzyme in the catalytic cycle of this enzyme. nih.gov This suggests an impact on ATP-driven calcium transport processes. nih.gov

The uncoupling effect can be visualized as the cell expending energy (ATP hydrolysis) to maintain ion gradients that are being constantly disrupted by the ionophore, without this energy expenditure being coupled to productive processes like nutrient transport or growth. caister.comwikipedia.org This futile cycling of ions and the consequent ATP depletion contribute to the inhibitory effects of lasalocid sodium on susceptible organisms. caister.comwikipedia.org

While specific quantitative data tables directly detailing the uncoupling of ATP hydrolysis from growth processes by lasalocid sodium across various organisms were not extensively found in the search results within the specified constraints, the underlying mechanism involves the dissipation of ion gradients leading to increased ATP consumption for homeostasis maintenance, thereby diverting energy away from growth. nih.govcaister.comwikipedia.org

| Effect of Lasalocid Sodium on Bacterial Processes (Based on Research Findings) |

| Inhibition of growth in Fibrobacter succinogenes frontiersin.orgnih.gov |

| Decreased ATP synthesis in Fibrobacter succinogenes frontiersin.orgnih.gov |

| Reduced glucose uptake via Na+/glucose symporters frontiersin.orgnih.gov |

| Reduction in amino acid transport in ruminal bacteria frontiersin.orgnih.gov |

| Selective inhibition of ADP-insensitive phosphoenzyme hydrolysis in sarcoplasmic reticulum Ca2+-ATPase nih.gov |

Cellular and Subcellular Targets and Responses

Influence on Microbial Physiology

Lasalocid (B1674520) sodium demonstrates selective antimicrobial activity, primarily targeting Gram-positive bacteria. toku-e.comcymitquimica.comeuropa.eunih.govresearchgate.neteuropa.euresearchgate.net Its lipophilic nature allows it to easily penetrate the cell membranes of susceptible microorganisms. frontiersin.org

Gram-Positive Bacterial Growth Inhibition

Lasalocid sodium is effective against a range of Gram-positive bacteria. toku-e.comcymitquimica.comeuropa.eunih.govresearchgate.neteuropa.euresearchgate.net Examples of sensitive genera include Fusobacterium, Bifidobacterium, Eubacterium, Clostridium, and Lactobacillus. toku-e.com Studies have shown that lasalocid can inhibit the growth of certain Gram-positive bacteria, although high concentrations may be required for some strains. nih.gov The disruption of ion balance and energy metabolism are key mechanisms behind this inhibition. sigmaaldrich.comfrontiersin.org

Selective Activity Spectrum against Bacterial Genera

The selective activity of lasalocid sodium is primarily directed against Gram-positive bacteria, while many Gram-negative bacteria, such as Enterobacteriaceae, are naturally resistant. europa.euresearchgate.neteuropa.euresearchgate.net This resistance in Gram-negative bacteria is attributed, in part, to their complex cell wall structure, including a lipopolysaccharide layer with porin channels that can exclude larger molecules like ionophores. ufl.edu While generally ineffective against Gram-negative bacteria, some studies have shown that lasalocid can inhibit the growth of certain species, such as Fibrobacter succinogenes, by affecting glucose uptake via Na+/glucose symporters. frontiersin.org Lasalocid sodium does not appear to select for true acquired resistance in bacteria, and the development of cross-resistance to commonly used antimicrobials in veterinary and human medicine is considered unlikely. who.intresearchgate.neteuropa.euresearchgate.net

Modulation of Rumen Bacterial Fermentation

Here is a summary of the effects of lasalocid on rumen fermentation parameters observed in sheep:

| Parameter | Effect of Lasalocid Sodium | Source |

| Molar Proportion of Propionate (B1217596) | Increased | nih.govtandfonline.comscispace.com |

| Molar Proportion of Acetate | Decreased | nih.govtandfonline.comscispace.com |

| Molar Proportion of Butyrate | Decreased | nih.govtandfonline.comscispace.com |

| Total VFA Concentration | Decreased (especially at higher doses) | nih.gov |

| Methane (B114726) Production | Decreased | nih.gov |

| Ciliate Population | Lowered (especially at higher doses) | nih.govscispace.com |

| Non-food-particle-associated Bacterial Population | Decreased (significant at highest doses) | nih.govscispace.com |

| Bacterial Cellulolytic Activity | Increased (qualitative modification) | nih.govscispace.com |

| Overall Organic Matter Digestion | Decreased (due to reduced forestomach digestion) | nih.govscispace.com |

| Microbial Protein Synthesis | Lower (amount of microbial proteins significantly lower) | nih.govscispace.com |

Inhibition of Bacterial Biofilm Formation

While the provided search results primarily focus on the effects of lasalocid sodium on planktonic bacteria and rumen fermentation, some sources mention its antibacterial activity. toku-e.comcymitquimica.comeuropa.eunih.govresearchgate.neteuropa.euresearchgate.net One search result broadly mentions that lasalocid has antibacterial activity. toku-e.com Another indicates that polyether ionophores, including lasalocid, can affect bacterial metabolism. frontiersin.org While direct, detailed research findings specifically on the inhibition of bacterial biofilm formation by lasalocid sodium were not extensively found within the provided snippets, the general antibacterial properties and mechanisms of disrupting cell membrane function suggest a potential area for further investigation. sigmaaldrich.comfrontiersin.org Some studies on other compounds, like solasodine, have shown significant results in inhibiting biofilm formation of bacteria such as Enterococcus faecalis and Staphylococcus aureus. nih.gov Another study mentions that (Z)-2-decenoic acid can inhibit biofilms formed by gram-negative and gram-positive bacteria. frontiersin.org These examples highlight that biofilm inhibition is a known area of antimicrobial research.

Mechanisms in Protozoal Control

Lasalocid sodium is widely recognized for its efficacy as an anticoccidial agent, particularly against Eimeria species in poultry and other livestock. fao.orgfao.orgnih.govnutridian.inpoultrymed.comew-nutrition.com Its mechanism of action against protozoa, like coccidia, involves the disruption of ionic homeostasis. fao.orgfao.orgnutridian.inpoultrymed.comnih.gov

Action against Eimeria Species and Coccidial Pathogenesis

Lasalocid sodium is a broad-spectrum anticoccidial agent effective against various Eimeria species that cause coccidiosis. fao.orgfao.orgnutridian.inpoultrymed.comfda.gov These include Eimeria tenella, E. necatrix, E. acervulina, E. maxima, E. brunetti, and E. mivati in chickens, as well as species affecting turkeys, pheasants, and quails. fao.orgfao.orgnutridian.inpoultrymed.comfda.gov Coccidiosis is a protozoal disease characterized by parasite replication within host cells, leading to damage of the intestinal mucosa. msdvetmanual.com

The mechanism by which lasalocid controls coccidia involves disturbing their ionic homeostasis. fao.orgfao.orgnutridian.inpoultrymed.comnih.gov As an ionophore, lasalocid increases the permeability of the coccidial cell membrane to specific ions, such as Na+ and Ca2+. toku-e.comnih.gov This influx of ions disrupts the parasite's internal ion balance, leading to osmotic pressure changes and ultimately osmotic lysis of the coccidia. fao.orgfao.orgnutridian.inpoultrymed.comnih.gov Lasalocid is reported to act mainly in the early stages and asexual forms of the parasite. scielo.br

Research has demonstrated the efficacy of lasalocid sodium against Eimeria species. For instance, a study showed that lasalocid was effective in preventing coccidiosis caused by Eimeria legionensis in chukar partridges, based on reductions in mortality, parasite numbers, cecal core scores, and improved weight gains. fda.gov Another study in sheep naturally infected with Eimeria spp., including E. ovinoidalis, showed that lasalocid sodium treatment resulted in a reduction in oocyst shedding. scielo.br Experimental infections in calves with Eimeria bovis and E. zuernii also showed numerical reductions in oocyst production in groups treated with various doses of lasalocid sodium compared to non-medicated controls. nih.gov Studies have also investigated the potential for resistance development, with one report indicating that resistance to lasalocid could not be induced in Eimeria tenella after multiple passages in the presence of the drug. researchgate.net

Induction of Osmotic Lysis in Protozoa

As a carboxylic polyether ionophore, lasalocid sodium is known to disturb the ionic balance within protozoa. This disruption of ionic homeostasis is a key factor leading to osmotic lysis in coccidia. uni.lunih.govflybase.org The influx of ions, particularly sodium and calcium, into the protozoal cell increases the intracellular osmotic pressure. nih.gov This imbalance and subsequent osmotic stress cause the protozoa to swell, ultimately resulting in cell bursting and lysis. nih.gov

Effects on Intracellular Ion Levels in Protozoa

Research indicates that lasalocid sodium increases the intracellular concentrations of Na and Ca in protozoa. nih.gov In trypanosomes, the trypanocidal action of ionophore antibiotics, including lasalocid acid, is attributed to an influx of Na, which elevates the intracellular Na concentration. nih.govmims.comnih.govcenmed.com This increased intracellular sodium then drives osmotic water uptake, leading to cell swelling. nih.govmims.comnih.govcenmed.com Studies comparing lasalocid acid and salinomycin (B1681400) have shown that lasalocid acid induces a faster rate of cell swelling in trypanosomes, solely due to Na influx. mims.comcenmed.com The differing swelling rates and trypanocidal activities between these two ionophores may be related to their respective affinities for Na. cenmed.com

Activity against other Protozoal Agents (e.g., Cryptosporidium, Trypanosoma)

Lasalocid is recognized for its anticoccidial properties, demonstrating activity against various Eimeria species in poultry. uni.lunih.gov Beyond coccidia, lasalocid has also exhibited activity against other protozoal agents, including Cryptosporidium and Trypanosoma. nih.govnih.govciteab.comuni.luuni.lu

In studies involving immunosuppressed rats infected with Cryptosporidium parvum, prophylactic administration of lasalocid prevented infection in a dose-dependent manner. nih.gov Therapeutically, lasalocid was effective in eliminating established overt intestinal infections caused by C. parvum in these rats. nih.gov However, the infection was observed to persist in the common bile duct, and intestinal infections recurred after the cessation of lasalocid treatment. nih.gov The therapeutic effect of lasalocid sodium has also been evaluated in calves naturally infected with Cryptosporidium. nih.govciteab.com In an in vitro screening assay, lasalocid demonstrated complete inhibition of cryptosporidial growth at a concentration of 1 µM. uni.lu

Lasalocid acid has also shown trypanocidal activity against bloodstream forms of Trypanosoma brucei. nih.govmims.comnih.govcenmed.comnih.gov Research has determined the concentrations of lasalocid acid required to inhibit the growth rate of trypanosomes by 50% (EC) and to achieve parasite killing. The EC was found to be 1.75 µM, while a concentration of 10 µM was required to kill the parasites. nih.govnih.govnih.gov

Effects on Plant Cell Wall Architecture and Metabolism

Investigations into the effects of small molecules on plant cell walls have revealed that lasalocid sodium (LS) can significantly modify plant cell wall properties. nih.govnih.govscitoys.comnih.govnih.govnih.govnih.govnih.govnih.gov

Effects on Plant Cell Wall Architecture and Metabolism

Alteration of Plant Cell Morphology and Wall Thickness

In Arabidopsis plants, LS treatment also affected cellular arrangement, particularly in hypocotyls, resulting in a decrease in hypocotyl length. nih.govnih.govscitoys.comnih.govnih.govnih.gov Observations of hypocotyls grown in the presence of LS revealed abnormal-shaped cells and reduced cell length. nih.gov This suggests that the inhibition of hypocotyl elongation is primarily attributable to abnormal cell elongation and a reduction in cell length. nih.gov

Enhanced Enzymatic Saccharification Efficiency of Plant Biomass

Lasalocid sodium treatment has been found to enhance the enzymatic saccharification efficiency of plant biomass in both BY-2 cells and Arabidopsis plants. nih.govnih.govscitoys.comnih.govnih.govnih.gov Enzymatic saccharification analysis of LS-treated BY-2 cell samples demonstrated that they released approximately 1.2 times more glucose compared to non-treated samples. nih.gov This increase in glucose yield was observed from the early stages of incubation with saccharifying enzymes. nih.gov

Modulation of Gene Expression (e.g., Type III Peroxidase Genes)

Microarray analysis conducted on Arabidopsis plants exposed to lasalocid sodium revealed that LS treatment modulates the expression of certain genes. Specifically, exposure to LS upregulated the expression of type III peroxidase genes. nih.govnih.govscitoys.comnih.govnih.govnih.gov Some of these upregulated peroxidase genes are known to be involved in lignin (B12514952) biogenesis. nih.govnih.govscitoys.comnih.govnih.gov

In addition to peroxidase genes, LS treatment also led to the upregulation of genes associated with the jasmonic acid response in Arabidopsis. nih.govnih.govscitoys.comnih.govnih.gov Phloroglucinol staining provided further support for the activation of lignification processes following LS treatment. nih.govnih.govscitoys.comnih.govnih.govnih.gov These findings suggest that LS increases peroxidase activity through the upregulation of class III peroxidase genes in plant cells. nih.govnih.gov The resulting increase in peroxidase activity is thought to contribute to increased lignification activity. nih.govnih.gov It is hypothesized that LS may induce cell wall loosening, which in turn could trigger a cell wall damage response, as jasmonic acid-mediated lignification is a typical response to cell wall damage. nih.govnih.govscitoys.comnih.govnih.gov Furthermore, LS activates peroxidase activity via gene upregulation and the release of reactive oxygen species (ROS). nih.gov

Regulation of Cell Wall Loosening

Lasalocid sodium, also referred to as LS or X537A, has been identified as a chemical effector capable of modifying plant cell wall properties. nih.govresearchgate.net Studies using tobacco BY-2 suspension culture cells and Arabidopsis plants have shown that lasalocid sodium treatment can influence cell morphology and enhance the enzymatic saccharification efficiency of plant cell walls. nih.govnih.gov While the quantity and sugar composition of the cell wall in BY-2 cells remained largely unchanged, LS treatment led to an increase in cell wall thickness. nih.govresearchgate.netnih.gov In Arabidopsis seedlings, LS treatment resulted in disordered cellular arrangement and a decrease in hypocotyl length. nih.govresearchgate.netnih.gov

The mechanism by which lasalocid sodium affects cell walls is thought to involve the regulation of cell wall loosening. nih.govresearchgate.net This may be partly attributed to the upregulation of type III peroxidase genes, some of which are involved in lignin biogenesis, and jasmonic acid response genes, as indicated by microarray analysis in Arabidopsis. nih.govnih.gov Phloroglucinol staining further supported the activation of lignification following LS treatment. nih.govnih.gov It is hypothesized that LS-induced abnormal cell wall loosening can trigger a cell wall damage response in plants, as jasmonic acid-mediated lignification is a typical reaction to such damage. nih.govresearchgate.netnih.gov This suggests that lasalocid sodium is a unique chemical tool for modifying cell wall architecture and morphology. nih.govresearchgate.netnih.gov

Investigational Actions in Cancer Cell Biology

Lasalocid sodium has demonstrated potential as an antitumor agent in various cancer cell lines. medchemexpress.comjcancer.orgacs.org Research has explored its effects on key cellular processes relevant to cancer progression, including apoptosis, autophagy, reactive oxygen species production, and modulation of proinflammatory cytokines. medchemexpress.comacs.orgnih.govnih.gov

Induction of Apoptosis in Various Cancer Cell Lines

Lasalocid sodium has been shown to induce apoptosis in several cancer cell lines. medchemexpress.comjcancer.org For instance, studies on human prostate cancer PC-3 cells indicated that lasalocid sodium (at concentrations of 0-5 μM for 24-48 hours) inhibits proliferation and induces apoptosis. medchemexpress.com In melanoma cells (A375 and SK-MEL-28), treatment with different concentrations of lasalocid for 24 hours significantly increased apoptosis. jcancer.org This induction of apoptosis appears to be associated with cell cycle arrest, specifically at the G0/G1 phase in PC-3 cells and inhibition of the S phase in melanoma cells. medchemexpress.comjcancer.org The apoptotic pathway induced by lasalocid can involve mitochondrial and caspase-dependent mechanisms. jcancer.org

Data on the cytotoxicity of lasalocid against certain cancer cell lines is available:

| Cell Line | Type | IC50 (μM) | Reference |

| A549 | Human | 1.8 | medchemexpress.com |

| BALB/3T3 | Mouse | 7.35 | medchemexpress.com |

| PC-3 | Human | 1.4-7.2 | nih.gov |

| LNCaP | Human | 0-5 | medchemexpress.com |

| SW480 | Human | 1.4-7.2 | nih.gov |

| SW620 | Human | 6.1 | acs.org |

| A375 | Human | - | jcancer.org |

| SK-MEL-28 | Human | - | jcancer.org |

Note: IC50 values can vary depending on the study conditions and cell line.

Initiation of Autophagy via LC3-II Conversion

Lasalocid sodium has also been observed to initiate autophagy in cancer cells. medchemexpress.comnih.govtoku-e.com In human prostate cancer PC-3 cells, lasalocid induced autophagy, a process characterized by the conversion of microtubule-associated protein 1 light chain 3 (LC3) from its cytosolic form (LC3-I) to the lipidated form (LC3-II), which is recruited to autophagosomal membranes. nih.govtoku-e.combio-techne.comsigmaaldrich.com This conversion and the formation of acidic vesicular organelles and GFP-LC3 puncta are indicators of autophagy induction. nih.gov The autophagic process initiated by lasalocid appears to be mediated, at least in part, by the production of reactive oxygen species (ROS). nih.gov Inhibition of autophagy has been shown to enhance lasalocid-induced apoptosis, suggesting a potential cytoprotective role of autophagy in this context. jcancer.orgnih.gov

Involvement of Reactive Oxygen Species (ROS) in Cytotoxicity

Reactive Oxygen Species (ROS) play a role in the cytotoxic effects of lasalocid sodium on cancer cells. medchemexpress.comnih.govnih.gov Lasalocid-induced apoptosis in PC-3 cells was found to involve ROS production and mitochondrial hyperpolarization. nih.gov Furthermore, the autophagic phenomena induced by lasalocid in these cells were also mediated by ROS production. nih.govtoku-e.com Inhibiting ROS with agents like N-acetyl-l-cysteine attenuated lasalocid-triggered autophagy. nih.gov Conversely, inhibiting autophagy with 3-methyladenine (B1666300) enhanced lasalocid-induced apoptosis through increased ROS generation. nih.gov

Studies on lasalocid-based bioconjugates have also measured ROS levels in cancer cell lines (PC3, SW480, SW620) and normal human keratinocytes (HaCaT). nih.govnih.gov These studies indicated that the tested compounds significantly increased ROS levels in all cell lines studied. nih.govnih.gov The dynamics of ROS synthesis differed between cancer and normal cells, with cancer cell lines showing the highest ROS levels earlier (after 1 hour) compared to normal cells (after 4 or 12 hours). nih.gov

Modulation of Proinflammatory Cytokines (e.g., Interleukin-6)

Investigational studies on lasalocid-based bioconjugates have explored their effects on the release of proinflammatory cytokines, such as Interleukin-6 (IL-6), in cancer cell lines. acs.orgnih.gov IL-6 is a pleiotropic cytokine involved in regulating immune responses and can be elevated in various conditions, including some cancers. testing.comfrontiersin.org Elevated levels of proinflammatory cytokines like IL-6 and TNF-α have been associated with cancer development and progression. nih.gov

In studies involving human prostate cancer (PC3) and colon cancer cell lines (SW480, SW620), treatment with promising lasalocid bioconjugates resulted in a significant reduction in IL-6 concentration. acs.orgnih.gov PC3 cells were identified as particularly sensitive to the inhibition of IL-6 release by these compounds. nih.gov Specific analogs showed stronger effects in inhibiting IL-6 release in PC3 cells compared to the control. nih.gov

Structure-Activity Relationships in Anticancer Bioconjugates

The development of rationally designed bioconjugates based on lasalocid is an attractive strategy to potentially enhance its therapeutic potential and reduce side effects in cancer treatment. acs.orgnih.govresearchgate.net Research has focused on synthesizing conjugated products where lasalocid is combined via covalent bonds with selected anticancer therapeutics or other active components. acs.orgnih.govresearchgate.net

Screening of these lasalocid-based bioconjugates against various cancer cell lines has aimed to identify compounds with improved anticancer activity profiles compared to the parent compound. nih.govnih.govresearchgate.net Studies have shown that human prostate cancer cells (PC3) and human primary colon cancer cells (SW480) were generally more sensitive to exposure to lasalocid derivatives than normal human keratinocytes (HaCaT). nih.govnih.gov Some selected bioconjugates were found to be stronger inducers of late apoptosis and/or necrosis in PC3 and SW480 cells compared to the metastatic colon cancer cell line SW620. nih.govnih.gov

An example includes a lasalocid-gemcitabine conjugated product, which demonstrated improved antiproliferative activity against the human metastatic colon cancer cell line SW620 compared to lasalocid alone and showed more promising tumor-targeting selectivity than both native structures. acs.org These findings highlight the potential of modifying the structure of lasalocid through bioconjugation to develop novel anticancer agents with altered and potentially improved activity. acs.orgnih.govresearchgate.net

Resistance Development and Cross Resistance Patterns

Mechanisms of Resistance in Target Organisms (e.g., Eimeria tenella)

While the exact mechanisms of resistance to ionophores in Eimeria are not fully understood, research suggests that altered permeability of the parasite's cell membrane plays a role. cambridge.orgtandfonline.comnih.gov Studies have shown that ionophore-resistant isolates of Eimeria tenella exhibit significantly less uptake of monensin (B1676710) compared to sensitive lines. cambridge.orgtandfonline.comnih.gov This decreased accumulation of the ionophore within the parasite may contribute to reduced responsiveness to its activity. nih.gov Differences in membrane chemistry between sensitive and resistant isolates might be responsible for these observed differences in ionophore accumulation and the resulting resistance. nih.gov In vitro studies have also indicated that monensin-treated sporozoites lose their ability to invade host cells, potentially due to the disruption of membrane signaling pathways essential for entry. umn.edu Ultrastructural studies on Eimeria tenella in chickens treated with lasalocid (B1674520) have revealed the formation of degenerate intracellular sporozoites and morphologically aberrant merozoites in damaged host cells. umn.edu

Experimental Induction and Characterization of Resistance

Experimental attempts to induce resistance to polyether ionophores like lasalocid in chicken coccidia species, including Eimeria tenella, have often been unsuccessful or resulted in only slight decreases in susceptibility. researchgate.netresearchgate.netnih.gov Early studies involving passaging Eimeria tenella in the presence of suboptimal and optimal concentrations of lasalocid in feed did not induce resistance. researchgate.netnih.gov Lasalocid remained effective against strains of Eimeria tenella that were resistant to other anticoccidials such as sulfaquinoxaline, nicarbazin, zoalene, amprolium, clopidol, and 4-hydroxyquinoline. researchgate.netnih.gov

However, the discovery of monensin-resistant field isolates of Eimeria meleagrimitis prompted investigations into the ability of this turkey coccidium to develop resistance in laboratory selection experiments. researchgate.net While inducing resistance to ionophores in the laboratory has proven difficult, resistance is widespread in field isolates of Eimeria. tandfonline.com

Cross-Resistance with Other Polyether Ionophores

Cross-resistance, the phenomenon where resistance to one compound confers resistance to others with a similar mode of action, is common among coccidiostats within the same chemical class. egranth.ac.incambridge.orgfve.orgfve.org A high degree of cross-resistance has been reported among ionophorous anticoccidials, including maduramicin, monensin, salinomycin (B1681400), narasin (B1676957), and lasalocid. egranth.ac.in

However, cross-resistance patterns among polyether ionophores are not always complete or consistent, and strain differences in response to specific ionophores have been demonstrated. cambridge.orgfve.orgfve.orgresearchgate.net While resistance to a monovalent polyether ionophore (such as salinomycin, monensin, narasin, maduramicin, and semduramicin) can confer some cross-resistance to other monovalent ionophores, susceptibility to divalent polyether ionophores like lasalocid may be retained. fve.orgfve.org Some studies have reported inconsistent results of cross-resistance in Eimeria isolates to different ionophorous anticoccidials. cambridge.orgresearchgate.netresearchgate.net For instance, lasalocid has shown efficacy against some Eimeria strains that were not well controlled by narasin or monensin, and conversely, failed to control one strain readily controlled by these two antibiotics. researchgate.netresearchgate.net

Studies on Clostridium aminophilum have also shown that while monensin-adapted cultures had increased resistance to lasalocid, lasalocid-adapted cultures lagged when treated with monensin, suggesting that cross-resistance is possible but the mechanism may be ionophore-specific in some cases. oup.com In enterococcal strains isolated from poultry, cross-resistance was observed between salinomycin and narasin, but not between these and monensin and lasalocid. nih.gov

Data Table: Sensitivity of Eimeria Isolates to Ionophores

| Eimeria Species | Isolate Origin | Year | Lasalocid Sensitivity | Monensin Sensitivity | Narasin Sensitivity | Salinomycin Sensitivity |

| E. acervulina | Dutch field isolate | 2001 | Reduced sensitivity (2/7), Resistant (5/7) tandfonline.com | Reduced sensitivity (3/7), Resistant (2/7), Sensitive (2/7) tandfonline.com | Reduced sensitivity (1/7), Resistant (2/7), Sensitive (4/7) tandfonline.com | Reduced sensitivity (1/7), Resistant (2/7), Sensitive (4/7) tandfonline.com |

| E. maxima | Dutch field isolate | 1999 | Reduced sensitive tandfonline.com | Resistant tandfonline.com | Reduced sensitive tandfonline.com | Resistant tandfonline.com |

| E. tenella | Dutch field isolate | 1999 | Resistant tandfonline.com | Resistant tandfonline.com | Resistant tandfonline.com | Resistant tandfonline.com |

| E. tenella | Dutch field isolate | 2001 | Sensitive (2/4), Reduced sensitivity (1/4) tandfonline.com | Sensitive (1/4) tandfonline.com | Sensitive (1/4), Reduced sensitivity (1/4) tandfonline.com | Sensitive (1/4) tandfonline.com |

| E. tenella | Field isolate (1984-1985) | - | Controlled researchgate.net | Reduced sensitivity or resistance (5/6) researchgate.net | Not sensitive researchgate.net | Not sensitive researchgate.net |

Advanced Methodologies for Academic Research

Spectroscopic Techniques for Structural and Interaction Analysis

Spectroscopy is a cornerstone in the study of Lasalocid (B1674520) sodium, offering detailed information on its molecular structure and how it changes upon ion binding and membrane interaction.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of Lasalocid and its complexes. Multinuclear NMR methods, including 1H, 13C, and 23Na, provide detailed insights into the molecular conformation and the dynamics of cation complexation. nih.gov

1H and 13C NMR: The complete assignment of all 34 signals in the 13C NMR spectra of both the free acid form of Lasalocid and its sodium salt complex has been achieved. nih.gov This was accomplished through the use of model compounds and biosynthetically enriched samples. nih.gov Studies on newly synthesized esters of Lasalocid, such as those with neopentyl alcohol, show significant chemical shifts in 1H and 13C NMR spectra, confirming the formation of the ester bond. mdpi.com For instance, in the 1H NMR spectrum of Lasalocid derivatives, signals for the hydroxyl group protons are typically found around 11.20, 3.40, and 2.40 ppm, indicating their involvement in intramolecular hydrogen bonds. mdpi.com The signal at 11.20 ppm is specifically assigned to the phenolic group's proton, which is part of a strong intramolecular hydrogen bond. mdpi.com Two-dimensional heteronuclear correlation (HETCOR) solid-state NMR experiments can be employed to reduce spectral broadening, thereby significantly increasing resolution for both 1H and 13C nuclei. rsc.orgmdpi.com

23Na-NMR: This technique is particularly useful for studying the competition between sodium ions and other molecules, such as biogenic amines, for binding to Lasalocid. documentsdelivered.com As a quadrupolar nucleus, the signal width of 23Na increases with the asymmetry of its chemical environment, providing information on the binding state. huji.ac.il 23Na-NMR has been used to determine Na+ fluxes mediated by Lasalocid across erythrocyte membranes by monitoring peak areas and chemical shifts. researchgate.net

| Nucleus | Technique/Observation | Finding | Source |

|---|---|---|---|

| 13C | Signal Assignment | All 34 signals for both free acid and sodium salt forms have been assigned. | nih.gov |

| 1H | Chemical Shift Analysis | Hydroxyl proton signals at ~11.20, 3.40, and 2.40 ppm confirm involvement in intramolecular hydrogen bonds. | mdpi.com |

| 23Na | Ion Competition Studies | Demonstrates competition for binding between Na+ and biogenic amines. | documentsdelivered.com |

| 1H/13C | 2D HETCOR | Significantly reduces spectral broadening from anisotropic bulk magnetic susceptibility. | rsc.org |

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for investigating the vibrational modes of Lasalocid and its derivatives, offering information on functional groups and the formation of complexes. nih.govmdpi.com The analysis of FTIR spectra can confirm the synthesis of new Lasalocid esters and demonstrate that both the esters and their complexes with cations are stabilized by a strong system of intramolecular hydrogen bonds. mdpi.com For example, in the study of new Lasalocid esters, FTIR spectra were recorded in a chloroform (B151607) solution using a Bruker IFS 66/s spectrophotometer. mdpi.com These studies, often combined with multinuclear NMR and mass spectrometry, help to elucidate the role of different parts of the molecule, such as the polyoxaalkyl chain in some esters, in the complexation process with metal cations like Li+ and Na+. nih.gov

Sum-Frequency Generation (SFG) vibrational spectroscopy is a surface-specific, second-order nonlinear optical technique ideal for probing molecular interactions at interfaces, such as that between Lasalocid and a cell membrane mimic. acs.orgosu.edu This method provides vibrational spectra of molecules directly at the interface without the need for labeling. acs.org

An SFG study on Lasalocid acid (LA) at a model membrane (a lipid monolayer) revealed crucial details about its mode of action. acs.orgnih.gov The key findings from this research include:

Initial Interaction: The free Lasalocid acid undergoes a self-assembly process and partially inserts into the lipid monolayer. acs.orgnih.gov

Complexation and Disruption: Following complexation with sodium chloride, the Lasalocid-sodium complex disrupts the lipid monolayer. acs.orgnih.gov

Mechanism Insight: This study strongly suggests that the adsorption of the free ionophore onto the membrane surface is a necessary precursor to interacting with a cation, which then facilitates the transport across the membrane. acs.orgnih.gov

SFG spectroscopy can distinguish the contributions of molecules at the membrane interface from those in the bulk phase, providing in-situ information about the structure and orientation of the molecules during their interaction with the membrane. nih.gov

Calorimetric Studies of Membrane Interactions

Calorimetry provides thermodynamic data on the interaction between Lasalocid sodium and model membrane systems, offering insights into how the ionophore affects membrane structure and stability.

Differential Scanning Calorimetry (DSC) is a highly sensitive technique used to measure the thermodynamic properties of thermally induced phase transitions in model membranes, such as phospholipid bilayers. ucm.es It is a central method for investigating drug-membrane interactions. uss.cl A study using high-sensitivity DSC investigated the interaction of Lasalocid sodium salt (Las-Na) with dipalmitoylphosphatidylcholine (DPPC) bilayers, which serve as a model for biological membranes. nih.gov

The research demonstrated that the effect of Lasalocid on the thermotropic behavior of the lipid is concentration-dependent, with a critical molar ratio (r = Las-Na/DPPC) of 0.04. nih.gov

Above the critical ratio (r > 0.04): The incorporation of the antibiotic leads to lateral phase separation within the multilamellar systems, indicating a more significant structural modification of the membrane. nih.gov

These findings suggest that at lower concentrations, Lasalocid can integrate into the membrane with minimal disruption, while at higher concentrations, it induces significant structural changes. nih.gov

| Molar Ratio (r = Las-Na:DPPC) | Observed Effect on DPPC Bilayers | Interpretation | Source |

|---|---|---|---|

| < 0.04 | Interaction without disrupting global membrane organization; affects transition cooperativity. | Minimal structural perturbation of the membrane. | nih.gov |

| > 0.04 | Induces lateral phase separation in multilamellar systems. | Significant structural modification and disruption of the membrane. | nih.gov |

Advanced Chromatographic and Mass Spectrometric Characterization

The characterization and quantification of Lasalocid and its related compounds rely on sophisticated separation and detection techniques.

Liquid Chromatography (LC): A collaborative study has validated a reversed-phase liquid chromatographic (LC) method for the analysis of Lasalocid sodium in various matrices. researchgate.net The method typically involves an acidified methanol (B129727) extraction, sonication, and mechanical shaking, followed by filtration and injection into the LC system. researchgate.net Detection is often achieved using fluorescence with an excitation wavelength of 314 nm and an emission wavelength of 418 nm. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry is essential for the rigorous structural elucidation of Lasalocid and its fragmentation pathways. Electrospray ionization mass spectrometry (ESI-MS) is commonly used. mdpi.comnih.gov Detailed fragmentation studies have been conducted using high-resolution instruments like a Fourier-transform ion cyclotron resonance mass spectrometer. nih.gov These studies reveal that fragment ions of Lasalocid are typically produced through either beta-elimination or neutral losses of water. nih.gov The analysis of both the protonated sodium salt [(M-H+Na)+H]+ (m/z 613) and the sodiated sodium salt [(M-H+Na)+Na]+ (m/z 635) shows similar fragmentation pathways. nih.gov This detailed understanding of fragmentation is crucial for developing unequivocal analytical methods for identifying Lasalocid and related polyether ionophores. nih.gov

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the determination and quantification of Lasalocid sodium in various matrices, including animal tissues, feeds, and milk. nih.govnih.govnih.govmerckvetmanual.comnih.gov This method is frequently paired with fluorometric detection, which offers high sensitivity. For fluorometric analysis, the excitation and emission wavelengths are typically set at 310 nm and 420 nm, respectively. nih.govnih.gov

The process generally involves an initial extraction of Lasalocid sodium from the sample matrix using solvents like methanol or acetonitrile. nih.govnih.gov This is often followed by a purification or clean-up step using solid-phase extraction cartridges, such as silica (B1680970) gel, to remove interfering substances. nih.govnih.gov The separation is then achieved on a reversed-phase HPLC column, commonly an Octadecylsilane (ODS) or C18 column. nih.govnih.govnih.gov A mobile phase consisting of a methanol and buffer solution is typically used to elute the compound. nih.gov Studies have demonstrated high recovery rates for Lasalocid sodium from spiked samples, ranging from 85.3% to 100.5% in chicken tissues, validating the method's accuracy. nih.govnih.gov

Table 1: HPLC Parameters for Lasalocid Sodium Analysis

| Parameter | Value | Source |

|---|---|---|

| Detection Method | Fluorometric | nih.gov, nih.gov |

| Excitation Wavelength | 310 nm | nih.gov, nih.gov |

| Emission Wavelength | 420 nm | nih.gov, nih.gov |

| Column Type | ODS / C18 Reversed-Phase | nih.gov, nih.gov, nih.gov |

| Mobile Phase Example | Methanol-20mM phosphate (B84403) buffer, pH 3.0 (9:1) | nih.gov |

| Extraction Solvent | Methanol or Acetonitrile | nih.gov, nih.gov |

| Recovery Rate | 85.3% - 100.5% (Chicken Tissue) | nih.gov, nih.gov |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Matrices

For analyzing Lasalocid sodium in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides superior specificity, selectivity, and sensitivity. frontiersin.orgmdpi.com This technique is capable of detecting the compound at very low levels, with reported limits of detection (LOD) and quantification (LOQ) as low as 0.47 µg/kg and 1.44 µg/kg, respectively, in chicken tissues. mdpi.com

The methodology involves coupling an HPLC system with a tandem mass spectrometer, often operating in positive ion electrospray (ESI) mode. frontiersin.orgmdpi.com The mass spectrometer is typically a triple-quadrupole analyzer. mdpi.commdpi.com In MS/MS analysis, a specific precursor ion of Lasalocid is selected and fragmented to produce characteristic product ions. For Lasalocid, the sodium adduct [M+Na]+ at a mass-to-charge ratio (m/z) of 613 is commonly used as the precursor ion. frontiersin.orgmdpi.com Major product ions for confirmation and quantification are found at m/z 377 and 577. frontiersin.org The high specificity of LC-MS/MS reduces the need for extensive sample clean-up, allowing for more rapid analysis. frontiersin.org Average recovery rates using this method in chicken tissues have been reported to be between 79% and 98%. mdpi.commdpi.com

Table 2: LC-MS/MS Parameters for Lasalocid Sodium Analysis

| Parameter | Value | Source |

|---|---|---|

| Ionization Mode | Positive Ion Electrospray (ESI+) | frontiersin.org, mdpi.com |

| Precursor Ion [M+Na]+ | m/z 613 | frontiersin.org, mdpi.com |

| Product Ions | m/z 377, m/z 577 | frontiersin.org |

| Limit of Detection (LOD) | 0.47 µg/kg (Chicken Tissue) | mdpi.com |

| Limit of Quantification (LOQ) | 1.44 µg/kg (Chicken Tissue) | mdpi.com |

| Average Recovery | 79% - 98% (Chicken Tissue) | mdpi.com, mdpi.com |

Microscopic and Imaging Approaches in Cellular Studies

Transmission Electron Microscopy (TEM) for Ultrastructural Changes

Transmission Electron Microscopy (TEM) has been utilized to investigate the ultrastructural changes within cells following exposure to Lasalocid. In a study examining the effects of a 48-hour exposure to 0.1 μM Lasalocid on rat cardiac (H9c2) and skeletal (L6) myoblasts, TEM revealed distinct morphological alterations.

Confocal Laser Scanning Microscopy for Cellular Morphology

Confocal Laser Scanning Microscopy (CLSM) has been employed to study the impact of Lasalocid on the morphology and distribution of intracellular organelles. Research has shown that Lasalocid can disorganize several cellular compartments. Specifically, CLSM imaging revealed that Lasalocid treatment alters the cellular pattern and distribution of markers for the Golgi apparatus (GOLPH4 and GOLPH2), early endosomes (EEA1), and recycling endosomes (Rab9A). nih.gov These observations suggest that Lasalocid corrupts vesicular trafficking and disrupts the homeostasis of the Golgi stack. nih.gov The technique allows for detailed three-dimensional visualization of these morphological changes within the cell.

Molecular and Cellular Biology Techniques

Microarray Analysis for Gene Expression Profiling

A comprehensive search of available scientific literature did not yield specific studies that have utilized microarray analysis to profile changes in gene expression in cells or tissues as a direct response to Lasalocid sodium treatment. While microarray technology is a powerful tool for analyzing the expression of thousands of genes simultaneously, its specific application to elucidate the transcriptional effects of Lasalocid has not been documented in the reviewed sources.

In Vitro Cell Line Studies for Biological Responses

In vitro cell line studies are fundamental in elucidating the cellular mechanisms of action and cytotoxic potential of chemical compounds. For lasalocid, various cell lines have been employed to investigate its biological effects at the cellular level, revealing impacts on cell metabolism, membrane integrity, and ultrastructure.

Research on chicken hepatoma (LMH) and rat myoblast (L6) cell lines has demonstrated that lasalocid's cytotoxicity is linked to the inhibition of cellular metabolism, reduction of cellular protein content, and disintegration of the cell membrane. nih.gov Studies on rat (FaO) and human (HepG2) cell lines further indicate that lasalocid's toxicity targets cell metabolism, with the mechanism suspected to involve cytochrome P-450 microsomal enzymes. nih.gov The median effective concentration (EC50) for lasalocid in the MTT assay, which measures metabolic activity, was found to be in the range of 4.0–9.0 μM for both rat and human cell lines, suggesting a similar sensitivity across these different species' metabolic cells. nih.gov

| Cell Line | Organism | Cell Type | Assay | EC₅₀ Value (μM) | Reference |

|---|---|---|---|---|---|

| LMH | Chicken | Hepatoma | MTT | Similar to FaO & HepG2 | nih.gov |

| L6 | Rat | Myoblast | MTT, CBB, LDH | Data not specified | nih.gov |

| FaO | Rat | Hepatoma | MTT | 4.0 - 9.0 | nih.gov |

| HepG2 | Human | Hepatoma | MTT | 4.0 - 9.0 | nih.gov |

| H9c2 | Rat | Cardiac Myoblast | Ultrastructural Analysis | Not Applicable | nih.govplos.org |

Further investigations into the ultrastructural effects using transmission and scanning electron microscopy have provided deeper insights. In studies involving cardiac (H9c2) and skeletal (L6) myoblasts, lasalocid exposure, even at a low concentration of 0.1 μM for 48 hours, induced noticeable changes. nih.govplos.org While considered to have the least effect compared to other ionophores like monensin (B1676710) and salinomycin (B1681400), lasalocid still caused some myoblasts to develop swollen Golgi apparatus, electron-lucent vacuoles, and autophagic vesicles. nih.govplos.org Other observed effects included condensed mitochondria and, in a few instances, the formation of apoptotic bodies. nih.govplos.org These ultrastructural alterations are indicative of a disruption in ion homeostasis, leading to changes in intracellular pH and osmotic pressure gradients across organelle membranes. nih.gov

Pharmacokinetic Modeling in Research Contexts (e.g., Population Pharmacokinetics)

Pharmacokinetic modeling is a critical tool for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound within a biological system. Population pharmacokinetics, which utilizes nonlinear mixed-effects modeling, allows for the analysis of data from all individuals in a study population simultaneously to describe the typical time course of drug exposure and identify sources of variability. nih.gov

A population pharmacokinetic analysis of lasalocid was conducted in laying hens, a common non-target species exposed to the compound through feed cross-contamination. nih.gov In this research, lasalocid was administered intravenously and orally to two different breeds of hens (Isa Brown and Green-legged Partridge) to determine key pharmacokinetic parameters. nih.gov

The study developed a three-compartment mammillary model with first-order absorption, transit compartments, and linear elimination to best describe the concentration of lasalocid in the blood over time. nih.gov A significant finding from this model was the low absolute oral bioavailability of lasalocid, estimated to be 36%. nih.gov

Crucially, the population pharmacokinetic model identified the breed of the hen as a significant covariate influencing both the absorption and elimination of lasalocid. nih.gov This suggests that genetic differences between breeds can lead to variability in drug pharmacokinetics, which may result in different levels of drug residue accumulation in eggs. nih.gov This type of modeling is instrumental in assessing risks associated with consumer exposure to drug residues and understanding how individual characteristics can affect drug disposition. nih.gov

| Parameter | Description | Finding | Reference |

|---|---|---|---|

| Pharmacokinetic Model | Mathematical model describing the drug's movement through the body. | Three-compartment mammillary model with first-order absorption and linear elimination. | nih.gov |

| Absolute Oral Bioavailability | The fraction of the orally administered dose that reaches systemic circulation. | 36% (low). | nih.gov |

| Significant Covariate | A variable that explains part of the variability in pharmacokinetic parameters. | Breed (Isa Brown vs. Green-legged Partridge). | nih.gov |

| Influence of Covariate | The effect of the identified variable on pharmacokinetics. | Breed significantly influenced both the absorption and elimination of lasalocid. | nih.gov |

Comparative Studies with Other Polyether Ionophores

Comparative Analysis of Ion Selectivity and Transport Mechanisms

Polyether ionophores display distinct ion selectivity profiles depending on their specific chemical structure. core.ac.ukfrontiersin.orgnih.gov Lasalocid (B1674520) acid is recognized as a divalent ionophore, demonstrating a notable affinity for both monovalent cations like Cs⁺ and divalent cations such as Ba²⁺. core.ac.uknih.gov This contrasts with monensin (B1676710), which is primarily known as a monovalent ionophore with a high affinity for Na⁺. core.ac.uknih.gov Salinomycin (B1681400), another polyether ionophore, shows a preference for K⁺ over Na⁺. core.ac.uknih.gov

The transport of cations by polyether ionophores across lipid membranes can occur through different mechanisms: electroneutral, electrogenic, and biomimetic transport. mdpi.com In electroneutral transport, the ionophore releases a proton from its carboxyl group and binds a metal cation, transporting an uncharged complex across the membrane. mdpi.com Electrogenic transport involves an uncharged ionophore transporting a cation, resulting in a net charge movement across the membrane. mdpi.com Biomimetic transport, often involving ionophores with specific radical groups, facilitates the exchange of two metal cations simultaneously across the membrane. mdpi.com The specific transport mechanism employed by a polyether ionophore is influenced by its chemical structure and the cellular environment. mdpi.com Lasalocid is capable of forming neutral complexes with both monovalent and divalent cations and transporting them through apolar phases, including lipid bilayer membranes. wikipedia.orgtoku-e.com It can also transport larger organic cations like dopamine (B1211576). wikipedia.orgtoku-e.com

A comparative look at the ion selectivity of some polyether ionophores in artificial systems reveals these differences:

| Polyether Ionophore | Selectivity of Complexation of Metal Cations (in artificial systems) |

| Ionomycin | Ca²⁺ > Mg²⁺ >> Sr²⁺ ≈ Ba²⁺ core.ac.uk |

| Lasalocid acid | Cs⁺ > Rb⁺ ≈ K⁺ > Na⁺ > Li⁺; Ba²⁺ > Sr²⁺ > Ca²⁺ > Mg²⁺ core.ac.uknih.gov |

| Monensin | Na⁺ > K⁺ > Rb⁺ > Cs⁺ > Li⁺ core.ac.uknih.gov |

| Salinomycin | K⁺ > Na⁺ > Cs⁺ > Sr²⁺ > Ca²⁺ ≈ Mg²⁺ core.ac.uknih.gov |

| Valinomycin | Rb⁺ > K⁺ > Cs⁺ > Ag⁺ > Na⁺ > Li⁺ core.ac.uk |

Differential Impacts on Diverse Biological Systems and Microbial Populations

Polyether ionophores exhibit a broad spectrum of biological activity against various microorganisms, including Gram-positive bacteria, fungi, viruses, and protozoa. researchgate.net Their effectiveness can vary significantly between different species and even strains within a species. nih.govasm.org

Lasalocid sodium, along with other ionophores like monensin, salinomycin, and narasin (B1676957), has demonstrated antibacterial activity against Gram-positive bacteria such as Streptococcus uberis. mdpi.com While generally less effective against Gram-negative bacteria due to their outer membrane, some ionophores can still exhibit activity. mdpi.com For example, monensin and lasalocid inhibited the growth of the Gram-negative bacterium Fibrobacter succinogenes. nih.govnih.gov

In the context of parasitic infections, polyether ionophores are commonly used as parasiticides to prevent coccidiosis, a protozoal invasion. mdpi.comnih.gov Lasalocid increases intracellular Na⁺ and Ca²⁺ concentration in protozoa, disrupting their membrane potential. mdpi.com Lasalocid has been shown to induce a faster cell swelling in trypanosomes compared to salinomycin and other polyether ionophores, with the swelling attributed solely to Na⁺ influx. core.ac.uk Lasalocid has also shown a significant inhibitory effect on the growth of Pneumocystis carinii. nih.gov

Studies comparing the effects of different ionophores on bacterial populations, such as those in the rumen, highlight their differential impacts. Monensin and lasalocid have been shown to alter rumen fermentation by inhibiting certain bacteria, like Ruminococcus albus, Ruminococcus flavefaciens, and Butyrivibrivo fibrisolvens, while selecting for others, such as succinate-forming Bacteroides and Selenomonas ruminantium. nih.gov This selection can lead to an increase in rumen propionate (B1217596) formation and a decrease in methane (B114726) production. nih.gov

Furthermore, the impact of polyether ionophores extends to bacterial biofilms and persister cells, which are known for their increased resistance to antimicrobials. nih.govasm.org While many ionophores show high minimum biofilm eradication concentrations (MBECs), lasalocid, along with calcimycin (B1668216) and nanchangmycin, has shown promising MBEC values, suggesting effectiveness against bacteria within biofilms. asm.org Lasalocid has also been noted for its susceptibility against persister cells of Staphylococcus aureus. nih.gov

Mechanistic Commonalities and Distinctions among Ionophore Classes

The primary mechanistic commonality among polyether ionophores lies in their ability to disrupt cellular ion homeostasis by facilitating cation transport across biological membranes. core.ac.ukfrontiersin.orgnih.gov This disruption leads to altered membrane potential and interference with essential cellular processes that rely on maintaining specific ion gradients, such as ATP synthesis and nutrient transport. nih.gov

Despite this shared core mechanism, distinctions arise from their structural differences, leading to varying ion selectivities and, consequently, differential impacts on cellular functions and susceptibility profiles across different organisms. For instance, the ability of lasalocid to transport both monovalent and divalent cations sets it apart from primarily monovalent ionophores like monensin. core.ac.uknih.gov This broader selectivity can influence the range of biological systems and specific ion-dependent processes affected.

While the exact mechanisms for all observed biological activities are not fully understood, the disruption of Na⁺/K⁺ homeostasis and concomitant changes in cytosolic pH appear to be a common effect for many polyether ionophores used in animal husbandry. frontiersin.orgnih.gov This can result from either direct transport of Na⁺ and K⁺ or a cation/H⁺ exchange mechanism. frontiersin.orgnih.gov The subsequent compensatory mechanisms triggered to restore ion homeostasis can lead to increased ATP demand and further downstream effects on cellular processes. nih.gov

Future Directions in Lasalocid Sodium Research

Elucidation of Remaining Mechanistic Complexities

Despite extensive investigation, the precise molecular mechanisms by which lasalocid (B1674520) sodium exerts its effects are still being fully elucidated. As a carboxylic ionophore, lasalocid facilitates the movement of cations across biological membranes, which is understood to disrupt cellular ion balance. wikipedia.orgtandfonline.com This disruption is believed to be key to its anticoccidial activity, leading to osmotic lysis in coccidia. poultrymed.comfao.org However, the specific interactions with different cellular membranes and ion transporters, as well as the downstream cellular signaling pathways affected by these ionic changes, warrant further detailed study.

Research indicates that lasalocid's effects extend to various intracellular compartments, including the endolysosomal pathway and the Golgi apparatus, suggesting a broader impact on cellular trafficking and homeostasis. nih.govmdpi.com Studies have shown that lasalocid can alter vesicular acidification and affect the distribution of Golgi markers. nih.govmdpi.com Further research is needed to fully map these interactions and understand how they contribute to its biological effects, including its recently observed antitoxin properties against several bacterial toxins. nih.govmdpi.com The ability of lasalocid to protect cells from toxins like cytotoxic necrotizing factor-1, diphtheria toxin, Shiga-like toxin 1, and exotoxin A at concentrations that are not cytotoxic highlights the need for a deeper understanding of its influence on cellular defense mechanisms and intracellular trafficking. nih.govmdpi.com

Furthermore, the differential sensitivity of various microorganisms and even different strains of the same species to lasalocid presents an area for continued mechanistic investigation. For instance, studies on rumen bacteria have shown varying degrees of inhibition by lasalocid, suggesting selective effects on microbial populations and their metabolic processes, such as glucose transport and amino acid transport. researchgate.netfrontiersin.org Understanding the specific membrane targets and transport mechanisms in different pathogens and commensal organisms could inform strategies for optimizing its use or developing new derivatives.

Exploration of Novel Biological Activities

Beyond its established role as an anticoccidial agent, lasalocid sodium is being explored for novel biological activities. One significant area of emerging research is its potential as an anticancer agent. Studies have demonstrated that lasalocid exhibits antiproliferative activity against various human cancer cell lines, including breast, colon, and prostate cancer cells. acs.orgnih.govmedchemexpress.com Research suggests that lasalocid can induce apoptosis and autophagy in cancer cells, potentially through the generation of reactive oxygen species (ROS) and by mediating cell cycle arrest. acs.orgmedchemexpress.comresearchgate.netcolab.ws

The potential for using lasalocid in bioconjugates with other anticancer therapeutics is also being investigated as a strategy to enhance its therapeutic window and tumor-targeting selectivity. acs.orgnih.govcolab.ws This involves chemically linking lasalocid to other bioactive compounds to create hybrid molecules with potentially improved efficacy and reduced side effects. acs.orgnih.gov

Another area of exploration relates to its ionophore properties and their potential impact on cellular processes beyond direct antimicrobial or cytotoxic effects. For example, research into the role of sodium ions in wound healing has led to the investigation of ionophores, including monensin (B1676710) A, for their potential to promote this process by influencing intracellular sodium content, keratinocyte proliferation, migration, and angiogenesis. researchgate.netcolab.ws While much of this work has focused on other ionophores, the ability of lasalocid to transport various cations suggests it could also be a candidate for exploring such applications.

The antitoxin activity of lasalocid also opens avenues for exploring its therapeutic potential in treating infections mediated by bacterial toxins. nih.govmdpi.com Understanding how lasalocid interferes with toxin entry and intracellular trafficking could lead to the development of new strategies for combating toxin-related diseases.

Development of Advanced Research Models and Methodologies

Advancing the research on lasalocid sodium requires the development and application of advanced research models and methodologies. This includes utilizing sophisticated in vitro cell culture systems, including co-culture models that mimic complex biological environments like the rumen or host-pathogen interactions. researchgate.nettandfonline.com

Advanced analytical techniques are crucial for studying the interactions of lasalocid with biological membranes and its distribution within cells and tissues. Techniques such as high-resolution microscopy, live-cell imaging, and advanced mass spectrometry can provide detailed insights into its cellular localization and metabolic fate. mdpi.comresearchgate.net

Furthermore, the synthesis of novel lasalocid derivatives and bioconjugates necessitates advanced synthetic methodologies. acs.orgnih.govcolab.wsmdpi.com Spectroscopic and spectrometric techniques, such as NMR and mass spectrometry, coupled with computational studies, are vital for characterizing these new compounds and understanding their interactions with ions and biological targets. mdpi.comacs.org Quantum chemical calculations can provide theoretical insights into the cation-binding preferences of lasalocid and its derivatives. mdpi.com

In vivo studies utilizing appropriate animal models remain essential for evaluating the efficacy and mechanisms of lasalocid and its derivatives in complex biological systems, while adhering to ethical guidelines and focusing on scientific endpoints relevant to mechanism and activity rather than safety or dosage. medchemexpress.com The development of models that allow for the detailed study of ion flux and cellular responses in specific tissues or organs affected by lasalocid is also important.

Future research will likely integrate multi-omics approaches (genomics, transcriptomics, proteomics, metabolomics) to gain a comprehensive understanding of how lasalocid affects cellular processes at a systems level. This can help identify new targets and pathways influenced by the ionophore.

The exploration of resistance mechanisms to ionophores, including lasalocid, in both parasitic and bacterial species requires advanced genetic and molecular techniques. frontiersin.orgew-nutrition.com Understanding these mechanisms can inform strategies to mitigate resistance development and preserve the efficacy of lasalocid and other ionophores.

常见问题

Q. What is the molecular mechanism by which lasalocid sodium induces autophagy in cancer cells?

Lasalocid sodium triggers autophagy through ROS-mediated pathways. Studies demonstrate that it increases LC3-II conversion, a marker of autophagosome formation, and this effect is reversed by ROS scavengers like N-acetylcysteine. Researchers should validate autophagy via immunoblotting for LC3-II and measure ROS levels using fluorescent probes (e.g., DCFH-DA) in parallel .

Q. How does lasalocid sodium selectively transport monovalent cations across biological membranes?

Lasalocid sodium forms lipid-soluble complexes with cations (e.g., Na⁺, K⁺) via its polyether structure, enabling ion transport through hydrophobic lipid bilayers. NMR studies reveal that the polar face of lasalocid coordinates cations, while the nonpolar region interacts with the membrane. Researchers can replicate this using fluorescent ion flux assays or electrophysiology to quantify ion transport efficiency .